2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Descripción general

Descripción

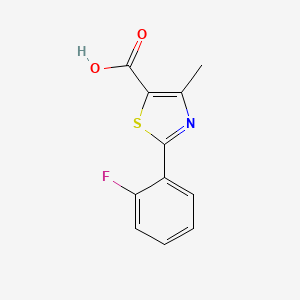

2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains a thiazole ring substituted with a fluorophenyl group and a carboxylic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the fluorophenyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-fluorobenzaldehyde with thiosemicarbazide can form the thiazole ring, which is then further functionalized to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization steps. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the thiazole ring or the carboxylic acid group.

Substitution: The fluorophenyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Halogenation or nitration reactions can be carried out using reagents like bromine or nitric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the fluorophenyl ring.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. Specifically, 2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid has shown potential against various bacterial strains, making it a candidate for developing new antibiotics. Studies have demonstrated that modifications in the thiazole ring can enhance activity against resistant strains of bacteria .

Anti-inflammatory Properties

Thiazole derivatives are also being investigated for their anti-inflammatory effects. The presence of the fluorophenyl group enhances the compound's ability to inhibit inflammatory pathways, which could lead to therapeutic applications in treating conditions such as arthritis and other inflammatory diseases .

Material Science

Polymer Additives

This compound can serve as an additive in polymer formulations to improve thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to enhance resistance to degradation under thermal stress, making it suitable for applications in high-performance materials .

Coatings and Films

Due to its chemical stability and resistance to environmental factors, this compound can be utilized in the development of protective coatings. These coatings are particularly useful in industrial applications where durability and resistance to corrosion are critical .

Analytical Chemistry

Chromatographic Applications

The compound is used as a standard reference material in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). Its well-defined chemical properties allow for accurate calibration in quantitative analyses of similar thiazole compounds .

Spectroscopic Studies

In spectroscopic analyses, this compound serves as a model compound for studying the interactions between thiazole derivatives and biological macromolecules. Spectroscopic techniques such as NMR and IR spectroscopy have been employed to elucidate its structural characteristics and reactivity .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, while the thiazole ring can participate in various interactions, including hydrogen bonding and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparación Con Compuestos Similares

2-(2-Fluorophenyl)-1,3-thiazole-5-carboxylic acid: Lacks the methyl group at the 4-position.

2-(2-Chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid: Contains a chlorine atom instead of a fluorine atom.

2-(2-Fluorophenyl)-4-methyl-1,3-oxazole-5-carboxylic acid: Contains an oxazole ring instead of a thiazole ring.

Uniqueness: 2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is unique due to the presence of both the fluorophenyl and thiazole moieties, which can confer specific chemical and biological properties. The combination of these groups can enhance the compound’s stability, reactivity, and binding affinity to various targets, making it a valuable scaffold for further research and development.

Actividad Biológica

2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (CAS No. 144060-99-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and antiviral activities, supported by data tables and research findings.

- Molecular Formula : C11H8FNO2S

- Molecular Weight : 237.25 g/mol

- Structure : The compound features a thiazole ring, which is known for its diverse biological activities.

1. Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antibacterial properties. For instance, studies have shown that related thiazole derivatives demonstrate activity against various bacterial strains including E. coli and S. aureus.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 50 µg/mL |

| This compound | S. aureus | 40 µg/mL |

These values suggest that the compound has comparable efficacy to established antibiotics, indicating its potential as a therapeutic agent in treating bacterial infections .

2. Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. The compound has been evaluated against various cancer cell lines, showing promising results.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 8.5 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 12.0 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 10.5 | Cell cycle arrest at G1 phase |

In vitro studies have demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of p53 expression levels .

3. Antiviral Activity

The antiviral potential of thiazole derivatives has also been investigated, particularly against influenza viruses and HIV. Preliminary studies suggest that certain thiazole derivatives can inhibit viral replication.

| Viral Strain | EC50 (µM) | Activity |

|---|---|---|

| Influenza A (H1N1) | 15.0 | Inhibition of neuraminidase activity |

| HIV-1 | 5.0 | Inhibition of viral entry |

These findings indicate a viable pathway for developing antiviral agents based on thiazole structures .

Case Studies

Several case studies highlight the therapeutic potential of thiazole derivatives:

- Antiviral Screening : A study synthesized various thiazole derivatives and tested their efficacy against HIV and influenza viruses, revealing that some compounds exhibited low micromolar activity against both viral types .

- Cytotoxicity Assays : Research involving MCF-7 and A549 cell lines demonstrated that compounds similar to this compound induce significant cytotoxic effects, with IC50 values indicating effective concentrations for therapeutic use .

Propiedades

IUPAC Name |

2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2S/c1-6-9(11(14)15)16-10(13-6)7-4-2-3-5-8(7)12/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNAHNFKZFMHFQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407212 | |

| Record name | 2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879070-37-8 | |

| Record name | 2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.